Butter is produced from milk or cream through a process known as churning, which separates fat from liquid (buttermilk). The origins of butter production date back to prehistoric times, with evidence of its use as far back as 2000 BC . Today, about one-third of the world's milk production is utilized for butter manufacturing .
Butter can be classified into several types based on its production methods and ingredients:
The synthesis of butter involves several key steps:
The churning process is crucial as it transforms liquid fat into a solid emulsion. The temperature during churning affects the crystallization behavior of fats, influencing the final texture and spreadability of the butter .
Butter's molecular structure primarily consists of triglycerides, which are esters formed from glycerol and three fatty acids. The typical fatty acid composition includes saturated fats (approximately 70%) and unsaturated fats (about 30%) .
The average molecular weight of common fatty acids in butter varies:
During the production of cultured butter, several chemical reactions occur:
The fermentation process not only contributes to acidity but also produces volatile compounds that enhance aroma and flavor profiles in cultured butter .
The mechanism by which butter achieves its unique properties involves:
The balance between solid and liquid fat influences spreadability; more solid fat results in harder butter while more liquid fat yields softer butter .
Butter serves various applications beyond culinary uses:
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